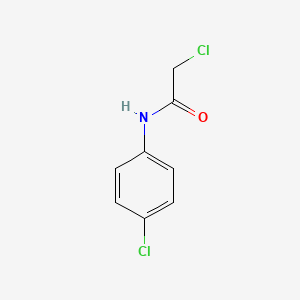

2-chloro-N-(4-chlorophenyl)acetamide

Descripción

Propiedades

IUPAC Name |

2-chloro-N-(4-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRCRMHFHHTVSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90186544 | |

| Record name | Acetamide, 2-chloro-N-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3289-75-6 | |

| Record name | Acetamide, 2-chloro-N-(4-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003289756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3289-75-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-chloro-N-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4'-Dichloroacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

2-Chloro-N-(4-chlorophenyl)acetamide, also known as 2,4-dichloroacetanilide, is a compound with significant biological activity. This article reviews its pharmacological properties, focusing on its antifungal and antibacterial effects, along with relevant case studies and research findings.

- Molecular Formula : C₈H₇Cl₂NO

- Molecular Weight : 204.05 g/mol

- Melting Point : 168 °C

- Boiling Point : 368.8 °C

- Density : 1.4 g/cm³

- Flash Point : 176.8 °C

Antifungal Activity

This compound exhibits notable antifungal properties. It acts as a fungistatic agent , particularly effective against Trichophyton asteroides, with a Minimum Inhibitory Concentration (MIC) value of 6.25 μg/mL .

Table 1: Antifungal Activity of this compound

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Trichophyton asteroides | 6.25 |

| Candida albicans | Not specified |

| Aspergillus species | Not specified |

Antibacterial Activity

Research indicates that this compound also possesses antibacterial properties. Its efficacy varies across different bacterial strains, demonstrating moderate to good activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Overview

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Bacillus subtilis | 4.69 - 22.9 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

Case Studies and Research Findings

A study by Yamazoe et al. (1968) highlighted the antifungal efficacy of various arylhaloacetamide compounds, including this compound, in both in vitro and in vivo settings . Another investigation focused on the structure-activity relationship (SAR), suggesting that modifications to the chlorophenyl group significantly influence antibacterial potency .

In a broader context, compounds similar to this compound have been synthesized and evaluated for their biological activity, revealing promising results against various microbial strains . The presence of electron-withdrawing groups on the aromatic ring often enhances the biological activity of these compounds.

Safety and Toxicity

According to safety data sheets, long-term exposure to this compound is not expected to produce chronic health effects; however, it can cause irritation to the eyes and respiratory tract . Good laboratory practices are recommended to minimize exposure.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Chloro-N-(4-chlorophenyl)acetamide is recognized for its antifungal properties. It has been studied as a potential treatment for dermatomycosis and candidiasis, showing efficacy against various fungal strains.

Case Study: Antifungal Activity

A study published in Yakugaku Zasshi examined the antifungal activity of this compound against Trichophyton asteroides, reporting a minimum inhibitory concentration (MIC) of 6.25 μg/mL . This suggests that the compound could be developed into a therapeutic agent for treating fungal infections.

Table 1: Antifungal Efficacy of this compound

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Trichophyton asteroides | 6.25 |

| Candida albicans | TBD |

| Aspergillus niger | TBD |

Agricultural Applications

The compound has also been investigated for its potential use as a fungicide in agriculture. Its structural similarity to other known fungicides allows it to inhibit fungal growth effectively.

Case Study: Fungicidal Properties

Research indicates that derivatives of chloroacetanilides exhibit fungistatic effects, making them suitable candidates for agricultural applications. A comparative study highlighted the effectiveness of various arylhaloacetamide compounds in controlling fungal pathogens in crops .

Material Science

In addition to its biological applications, this compound is utilized in the synthesis of advanced materials. Its reactivity allows it to serve as an intermediate in the production of polymers and other chemical compounds.

Table 2: Applications in Material Science

| Application | Description |

|---|---|

| Polymer Synthesis | Used as an intermediate for producing polymers |

| Chemical Intermediates | Serves as a precursor for various chemicals |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Modifications and Electronic Effects

Substituents on the phenyl ring or acetamide group significantly alter physicochemical and biological properties. Key comparisons include:

Table 1: Substituent Effects on Key Properties

Métodos De Preparación

Acylation of 4-chloroaniline with Chloroacetyl Chloride

Most common and direct method:

- Reagents: 4-chloroaniline and chloroacetyl chloride

- Solvents: Aromatic solvents such as toluene or chlorinated solvents like dichloromethane are preferred. Aprotic solvents and ethers can also be used.

- Bases: Organic bases such as triethylamine or inorganic bases like sodium carbonate are used to neutralize the hydrochloric acid generated during the reaction.

- Conditions: The reaction is typically carried out under controlled temperature (often room temperature to mild heating) to optimize yield and minimize side reactions.

- Work-up: The reaction mixture is quenched with water or ice-cold water, precipitating the product, which is then filtered, washed, and recrystallized for purity.

This method is supported by a patent disclosure describing the acylation of a requisite amine by chloroacetyl chloride in solvents such as toluene or dichloromethane, using bases like triethylamine or sodium carbonate.

Catalytic Synthesis Using Palladium Complexes

An alternative modern approach involves catalytic amidation:

- Catalyst system: Palladium acetate with 2,2'-bipyridine as ligand.

- Additional reagents: Boron trifluoride diethyl etherate and trimethylacetic acid.

- Substrates: Aniline derivatives (including 4-chloroaniline) and chloroacetamide derivatives.

- Solvent: Toluene.

- Conditions: Heating at 120 °C for 24 hours.

- Yield: Approximately 81% pure product was obtained under these conditions.

This catalytic method offers a route with potentially milder conditions and good yields, expanding the synthetic toolbox for 2-chloro-N-(4-chlorophenyl)acetamide analogs.

Stepwise Reaction Scheme from Literature

Detailed Research Findings and Notes

- The acylation reaction is sensitive to solvent choice; aromatic solvents like toluene provide better control and yield, while chlorinated solvents such as dichloromethane offer good solubility and reaction rates.

- The base selection affects the reaction efficiency; triethylamine is preferred for organic systems, while sodium carbonate is favored in aqueous or biphasic systems.

- Catalytic methods using palladium complexes represent an advanced approach, enabling amidation under relatively high temperature with good selectivity and yield.

- Recrystallization is essential for achieving high purity, often performed from ethanol or ethanol-water mixtures.

- Reaction monitoring by standard analytical techniques (TLC, NMR) is recommended to optimize reaction time and minimize by-products.

Summary Table of Preparation Methods

Q & A

Basic: What are the standard synthetic routes for preparing 2-chloro-N-(4-chlorophenyl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves reacting 4-chloroaniline with chloroacetyl chloride in the presence of a base (e.g., pyridine) to neutralize HCl by-products. The reaction proceeds via nucleophilic acyl substitution, with yields dependent on stoichiometric ratios, temperature (often ambient to 60°C), and solvent choice (e.g., dichloromethane or toluene). Purification is achieved through recrystallization or column chromatography .

Methodological Tip: Monitor reaction progress via TLC and optimize base equivalents to minimize side products like diacylated amines.

Advanced: How can spectroscopic data (NMR, IR) resolve structural ambiguities in derivatives of this compound?

Key spectral features include:

- ¹H NMR : A singlet at δ ~4.2 ppm for the CH₂Cl group and a downfield NH proton (δ ~10 ppm) hydrogen-bonded to the carbonyl.

- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and ~3250 cm⁻¹ (N-H stretch). Discrepancies in expected peaks may indicate impurities or tautomeric forms. Advanced 2D NMR (e.g., HSQC, HMBC) can confirm connectivity, while XRD (as in ) provides definitive bond lengths and angles .

Basic: What biological activities are associated with this compound, and what assays are used for evaluation?

The compound exhibits antimicrobial and potential anticancer activity. Standard assays include:

- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria.

- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity .

Caution: Validate results with positive controls (e.g., ciprofloxacin for antimicrobial tests) and replicate assays to ensure reproducibility.

Advanced: How does crystallographic analysis inform the hydrogen-bonding network and supramolecular assembly of this compound?

Single-crystal XRD reveals intermolecular N–H···O hydrogen bonds forming infinite chains (e.g., C=O···H–N interactions) and intramolecular C–H···O contacts. These interactions stabilize the crystal lattice and influence physicochemical properties like solubility. Software like SHELXL ( ) refines thermal parameters and electron density maps to resolve disorder .

Basic: What analytical techniques are recommended for quantifying this compound purity?

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm).

- GC-MS : Electron ionization (EI) for fragmentation patterns.

Calibrate using certified reference standards and validate via spike-recovery experiments .

Advanced: How can kinetic studies elucidate reaction mechanisms for hydrolysis or nucleophilic substitution?

- Hydrolysis : Conduct pH-dependent studies (acidic/alkaline conditions) and track product formation (e.g., 4-chloroaniline) via HPLC.

- Substitution : Use isotopic labeling (e.g., ³⁶Cl) or DFT calculations to map transition states. highlights hydrolysis products, while discusses substituent effects on reactivity .

Advanced: How should researchers address contradictory bioactivity data across studies?

Discrepancies may arise from variations in assay protocols, cell lines, or impurity profiles. Mitigate by:

- Orthogonal Assays : Combine enzymatic (e.g., kinase inhibition) and cell-based assays.

- Purity Analysis : Use LC-MS to rule out degradants.

- Meta-Analysis : Compare datasets using tools like PRISMA to identify confounding variables .

Basic: What in vitro models are suitable for preliminary toxicology studies?

- Cytotoxicity : HepG2 (liver) and HEK293 (kidney) cell lines.

- Genotoxicity : Ames test (bacterial reverse mutation).

Include viability assays (e.g., trypan blue exclusion) and IC₅₀ calculations .

Advanced: How can computational methods predict structure-activity relationships (SAR) for derivatives?

- QSAR Models : Use molecular descriptors (e.g., logP, polar surface area) to correlate with bioactivity.

- Docking Studies : Simulate binding to targets (e.g., bacterial topoisomerases) using AutoDock Vina.

highlights the role of substituents (e.g., trifluoromethyl groups) in enhancing target affinity .

Advanced: What strategies optimize regioselectivity in electrophilic substitution reactions of the 4-chlorophenyl ring?

- Directing Groups : The acetamide moiety acts as a meta-director. Use Lewis acids (e.g., AlCl₃) to enhance electrophilic attack.

- Protection/Deprotection : Temporarily block reactive sites (e.g., NH) with Boc groups.

Monitor regioselectivity via LC-MS and compare with DFT-predicted reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.